1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives often involves nucleophilic substitution reactions, cyclization, and subsequent functionalization. For example, the synthesis of related compounds involves aminomethylation of key precursors with paraformaldehyde and morpholine, followed by reaction with Grignard reagents to introduce various substituents, leading to tertiary aminoalkanol hydrochlorides with potential biological activities (Isakhanyan et al., 2016).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by their cyclized ether-amines, which significantly influence their reactivity and interaction with biological targets. Crystal structure analysis of similar compounds reveals that these molecules often exhibit distinct conformations that facilitate their biological activities. For instance, the crystal structure of a morpholine-containing complex showed a half-boat conformation for the phosphorinone ring, highlighting the influence of ring conformation on chemical properties and reactivity (Borkenhagen et al., 1996).
Scientific Research Applications
Neurokinin-1 Receptor Antagonism : A study by Harrison et al. (2001) discusses a compound, which is a high affinity, orally active human neurokinin-1 (h-NK1) receptor antagonist. This compound demonstrates effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Antibacterial Activity : Research conducted by Isakhanyan et al. (2014) explores the antibacterial activity of tertiary aminoalkanols hydrochlorides, which include morpholine derivatives. These compounds have shown promising results in combating bacterial infections (Isakhanyan et al., 2014).
Antitumor Activity : Another study by Isakhanyan et al. (2016) investigates the antitumor activity of certain tertiary aminoalkanols, including morpholine derivatives. These compounds could potentially be used in cancer treatment (Isakhanyan et al., 2016).
Antimicrobial Properties : A paper by Yeromina et al. (2019) discusses the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives. These compounds have shown effectiveness against both bacterial and fungal strains (Yeromina et al., 2019).
Cerebral-Activating and Antidepressive Properties : Kojima et al. (1985) synthesized a compound that demonstrated strong antidepressive activities and potent cerebral-activating properties. This suggests its potential use in treating depression and enhancing cognitive functions (Kojima et al., 1985).
Antihypoxic Actions : Ukrainets et al. (2014) synthesized N-R-amides hydrochlorides, demonstrating significant antihypoxic effects and potential as antioxidants (Ukrainets et al., 2014).
properties
IUPAC Name |
1-morpholin-4-yl-1-phenylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15;/h2-6,11,13H,7-10,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGFIATTYUJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610037 | |
Record name | 1-(Morpholin-4-yl)-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride | |
CAS RN |
100800-07-5 | |
Record name | 1-(Morpholin-4-yl)-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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